1-(4-ethylphenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a furan ring, and an ethylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with pyrrolidine-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide
- 1-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide
- 1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-2-carboxamide
Uniqueness
1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H20N2O3 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H20N2O3/c1-2-13-5-7-15(8-6-13)20-12-14(10-17(20)21)18(22)19-11-16-4-3-9-23-16/h3-9,14H,2,10-12H2,1H3,(H,19,22) |
InChI Key |
YGXWXNIXGWPINU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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